molecular formula C22H24N4O3 B2660455 3-((1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034229-98-4

3-((1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2660455
CAS No.: 2034229-98-4
M. Wt: 392.459
InChI Key: FAOMHAKLNQKILB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a piperidine ring connected to a pyrazine-carbonitrile group via an ether linkage and to a 4-phenyltetrahydro-2H-pyran moiety through an amide bond. The specific arrangement of these pharmacophores makes it a valuable scaffold for probing various biological targets. The tetrahydro-2H-pyran (THP) ring is a privileged structure in drug design, often used to improve the physicochemical properties and metabolic stability of lead compounds . Research into similar THP-containing structures has demonstrated potent inhibitory activity against targets such as the activin-like kinase 5 (ALK5) receptor, which plays a significant role in the pathogenesis of cancers and fibrotic diseases . Furthermore, compounds with complex heterocyclic architectures, including those with piperidine and pyrazine components, are being actively investigated in neuroscience research, for instance, as potential inhibitors of pathological protein aggregation like TDP-43 and Tau, which are associated with neurodegenerative conditions such as Amyotrophic Lateral Sclerosis (ALS) and Frontotemporal Lobar Dementia . The presence of the carbonitrile group on the pyrazine ring can contribute to hydrogen bonding interactions with biological targets, potentially enhancing binding affinity and selectivity. This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications. Researchers are encouraged to utilize this compound to explore its potential mechanisms of action, pharmacokinetic properties, and efficacy in relevant in vitro and in vivo models.

Properties

IUPAC Name

3-[1-(4-phenyloxane-4-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c23-15-19-20(25-11-10-24-19)29-18-7-4-12-26(16-18)21(27)22(8-13-28-14-9-22)17-5-2-1-3-6-17/h1-3,5-6,10-11,18H,4,7-9,12-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAOMHAKLNQKILB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2(CCOCC2)C3=CC=CC=C3)OC4=NC=CN=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the tetrahydropyran ring: This step involves the cyclization of a suitable precursor to form the tetrahydropyran ring.

    Attachment of the phenyl group: The phenyl group is introduced through a Friedel-Crafts acylation reaction.

    Formation of the piperidine ring: The piperidine ring is synthesized through a series of nucleophilic substitution reactions.

    Coupling with pyrazine-2-carbonitrile: The final step involves the coupling of the piperidine derivative with pyrazine-2-carbonitrile under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-((1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

3-((1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 3-((1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and thereby exerting its effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes critical structural variations among analogs:

Compound Name Substituent on Piperidine Carbonyl Heterocycle Core Functional Groups Hypothesized Impact Reference
3-((1-(4-Phenyltetrahydro-2H-pyran-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile 4-Phenyltetrahydro-2H-pyran-4-carbonyl Pyrazine-2-carbonitrile Ether, carbonyl, nitrile High hydrophobicity; potential for π-π interactions with aromatic residues
3-((1-(4-Methylthiazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile 4-Methylthiazole-5-carbonyl Pyrazine-2-carbonitrile Thiazole, carbonyl, nitrile Enhanced electron-withdrawing effects; possible improved metabolic stability
BK71071 (3-({1-[2-(1H-pyrrol-1-yl)acetyl]piperidin-3-yl}oxy)pyrazine-2-carbonitrile) 2-(1H-Pyrrol-1-yl)acetyl Pyrazine-2-carbonitrile Acetyl, pyrrole, nitrile Reduced steric hindrance; increased solubility due to polar pyrrole group
Fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile) Dichlorophenyl-trifluoromethyl (pyrazole core) Pyrazole-3-carbonitrile Nitrile, trifluoromethyl, chloro High insecticidal activity; strong electrophilic character
2-(4-Pyrazin-2-yl-piperazin-1-yl)ethyl methanesulphonate Pyrazin-2-yl-piperazine Pyrazine Methanesulphonate, piperazine Improved water solubility; potential for ionic interactions

Functional Group Analysis

  • Pyrazine vs. Pyrazole Cores : While the target compound and fipronil both contain carbonitrile groups, the pyrazine core (target) offers two nitrogen atoms for hydrogen bonding, whereas pyrazole (fipronil) provides a single nitrogen. This difference may influence target selectivity .
  • Carbonyl Substituents : The phenyltetrahydro-2H-pyran group in the target compound is bulkier and more lipophilic than the methylthiazole () or pyrrole-acetyl () groups in analogs. This could enhance membrane permeability but reduce solubility .
  • Nitrile Group : Present in all compounds listed, the nitrile may act as a hydrogen-bond acceptor or participate in covalent interactions, as seen in fipronil’s insecticidal activity .

Biological Activity

The compound 3-((1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and possible therapeutic applications based on available research findings.

Structure and Composition

  • Molecular Formula : C23H25N3O3
  • Molecular Weight : 391.471 g/mol
  • IUPAC Name : 2-[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile

Physical Properties

PropertyValue
Melting PointNot Available
Boiling PointNot Available
DensityNot Available

The biological activity of this compound is primarily linked to its interaction with specific receptors and enzymes in the body. Research indicates that it may act as an inhibitor of certain protein interactions, which could have implications in cancer therapy and other diseases.

In Vitro Studies

In vitro studies have demonstrated that compounds similar to this compound can effectively inhibit the PD-L1 protein, which is crucial in immune checkpoint regulation. For instance, compounds in the same chemical class showed significant binding affinities and could disrupt PD-1/PD-L1 interactions, essential for cancer immunotherapy .

Case Studies

  • Inhibition of PD-L1 : A study compared a series of synthesized analogs with known PD-L1 antagonists. The results indicated that these compounds could achieve low nanomolar concentrations for effective inhibition, suggesting potential use in therapies targeting immune evasion by tumors .
  • ALK5 Inhibition : Another related study focused on tetrahydro-pyran derivatives as ALK5 inhibitors. These compounds demonstrated promising antitumor activity in xenograft models, highlighting the therapeutic potential of similar structural frameworks .

Pharmacokinetic Properties

The pharmacokinetic profile of compounds related to this compound has shown favorable absorption and distribution characteristics. These properties are essential for developing effective therapeutic agents.

Research Findings Summary

The following table summarizes key findings from various studies related to the biological activity of this compound:

Study FocusKey FindingsReference
PD-L1 InhibitionLow nanomolar inhibition of PD-L1
Antitumor ActivitySignificant tumor growth inhibition in models
PharmacokineticsFavorable absorption and distribution

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